Spiro[chromene-2,4'-piperidine] chemical structure and properties
Spiro[chromene-2,4'-piperidine] chemical structure and properties
An In-Depth Technical Guide to the Spiro[chromene-2,4'-piperidine] Core Scaffold
Introduction
The spiro[chromene-2,4'-piperidine] scaffold is a unique heterocyclic system that has garnered significant attention in medicinal chemistry and drug discovery. This framework is characterized by a chromene ring system fused to a piperidine ring at the C2 and C4' positions, respectively, creating a spirocyclic center. This three-dimensional architecture provides a rigid and defined orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets.[1] The spiro[chromene-2,4'-piperidine] core is a key pharmacophore found in a variety of biologically active compounds with potential therapeutic applications in oncology, neuropharmacology, and infectious diseases.[2][3] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological significance of this important scaffold.
Chemical Structure and Properties
The core structure of spiro[chromene-2,4'-piperidine] consists of a chromene moiety linked to a piperidine ring through a shared spiro carbon atom. The IUPAC name for this parent compound is spiro[3,4-dihydrochromene-2,4'-piperidine].[4] A particularly well-studied derivative is spiro[chroman-2,4'-piperidin]-4-one, which incorporates a ketone at the 4-position of the chroman ring.[2][5][6] The presence of both oxygen and nitrogen heteroatoms, along with the spirocyclic nature, imparts distinct physicochemical properties to these molecules.
Core Structures
Caption: Core chemical structures.
Physicochemical Properties
The physicochemical properties of the spiro[chromene-2,4'-piperidine] scaffold can be modulated by substitution on either the chromene or piperidine rings. The hydrochloride salt form is often utilized to improve aqueous solubility.
| Property | Spiro[chroman-2,4'-piperidine] | Spiro(chroman-2,4'-piperidin)-4-one |
| Molecular Formula | C13H17NO[4] | C13H15NO2[6] |
| Molecular Weight | 203.28 g/mol [4] | 217.26 g/mol [6] |
| IUPAC Name | spiro[3,4-dihydrochromene-2,4'-piperidine][4] | spiro[3H-chromene-2,4'-piperidine]-4-one[6] |
| Appearance | Slightly grey powder (HCl salt) | Solid |
| Melting Point | 218-224 °C (HCl salt)[3] | Not specified |
Synthesis of the Spiro[chromene-2,4'-piperidine] Scaffold
The synthesis of spiro[chromene-2,4'-piperidine] derivatives often involves multi-component reactions that can efficiently construct the complex spirocyclic system. A common approach is the reaction of a substituted 2-aminobenzamide with a suitable ketone, such as 1-methyl-4-piperidone.
Representative Synthetic Pathway
Caption: General synthetic scheme.
Detailed Experimental Protocol: Synthesis of a Spiro[piperidine-4,2'-(1',2',3',4'-tetrahydroquinazolin)]-4'-one Intermediate
This protocol describes the synthesis of a key intermediate that can be further elaborated to various spiro[chromene-2,4'-piperidine] derivatives.
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Reaction Setup: A mixture of 2-aminobenzamide (1.0 eq) and 1-methyl-4-piperidone (2.0 eq) is heated at 120°C for approximately 40 hours.
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Work-up: The reaction mixture is diluted with a mixture of dichloromethane (CH2Cl2) and diethyl ether (Et2O).
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Isolation: The resulting precipitate is collected by filtration and washed with ethyl acetate (EtOAc).
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Purification: The crude product is recrystallized from methanol (MeOH) to yield the desired spiro[piperidine-4,2'-(1',2',3',4'-tetrahydroquinazolin)]-4'-one.[7]
Spectroscopic Characterization
The structural elucidation of spiro[chromene-2,4'-piperidine] derivatives relies on a combination of spectroscopic techniques, including NMR, mass spectrometry, and infrared spectroscopy.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the chromene ring, the aliphatic protons of the piperidine and chromane rings, and the NH proton of the piperidine. The chemical shifts and coupling constants provide information about the substitution pattern and stereochemistry.[8] |
| ¹³C NMR | Resonances for the spiro carbon atom, the aromatic carbons of the chromene ring, the carbonyl carbon (if present), and the aliphatic carbons of the piperidine and chromane rings.[9] |
| Mass Spectrometry | The molecular ion peak (M+) corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural information.[7] |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for functional groups such as N-H stretching (around 3200-3400 cm⁻¹), C=O stretching (for the -one derivative, around 1665 cm⁻¹), and C-O-C stretching.[7] |
Biological Significance and Applications
The spiro[chromene-2,4'-piperidine] scaffold is a privileged structure in medicinal chemistry due to its presence in compounds with a wide range of biological activities.
Anticancer Activity
Derivatives of spiro[chroman-2,4'-piperidin]-4-one have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines, including breast (MCF-7), ovarian (A2780), and colorectal (HT-29) cancer lines.[5] Some of these compounds have demonstrated potent activity, inducing apoptosis and causing cell cycle arrest, making them promising candidates for further development as anticancer agents.[5]
Antiviral Activity
Spiro[chromane-2,4'-piperidine] derivatives have been identified as irreversible inhibitors of the papain-like protease (PLpro) of SARS-CoV-2, a key enzyme in viral replication.[8] This discovery highlights the potential of this scaffold in the development of novel antiviral therapies.[8]
Neurological Applications
Compounds incorporating the spiro[chromene-2,4'-piperidine] core have been identified as potent and selective partial agonists of the 5-HT2C receptor.[10] This receptor is a target for the treatment of various neurological and psychiatric disorders, and the Gq-biased agonism of these compounds suggests they may have a favorable therapeutic profile.[10]
Conceptual Workflow for Drug Discovery
Caption: Drug discovery workflow.
Conclusion
The spiro[chromene-2,4'-piperidine] scaffold represents a versatile and valuable platform for the design and development of novel therapeutic agents. Its unique three-dimensional structure and synthetic accessibility have led to the discovery of compounds with potent anticancer, antiviral, and neurological activities. Further exploration of the chemical space around this core is likely to yield new drug candidates with improved efficacy and selectivity.
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